2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S2/c1-11(14,8-17-2)7-13-18(15,16)10-6-4-3-5-9(10)12/h3-6,13-14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQMLZNHUMKEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide, also referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique chemical structure, which may confer specific pharmacological properties, including antimicrobial and anticancer effects.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research has indicated that sulfonamide derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Many sulfonamides are known for their antibacterial properties, primarily through inhibition of bacterial folic acid synthesis.
- Anticancer Potential : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Some studies suggest that these compounds may interact with specific enzymes, impacting various biological pathways.
Antimicrobial Activity
Sulfonamides, including the compound , are predominantly recognized for their antimicrobial properties. They work by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This competitive inhibition leads to a decrease in folate production, essential for DNA synthesis in bacteria.
Table 1: Antimicrobial Efficacy of Sulfonamides
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide | Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Recent studies have explored the anticancer potential of various sulfonamide derivatives. The mechanism often involves the inhibition of key signaling pathways that regulate cell growth and survival.
Case Study: In Vitro Anticancer Activity
A study evaluated the effects of 2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide on human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results :
- The compound exhibited significant cytotoxicity with IC50 values of 15 µM for MCF-7 and 22 µM for HeLa cells.
- Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 22 | Cell cycle arrest and apoptosis |
| A549 | 30 | Inhibition of proliferation |
Enzyme Inhibition Studies
In addition to its antimicrobial and anticancer properties, this compound may also inhibit specific enzymes involved in metabolic processes. For instance, studies have indicated that certain sulfonamides can inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues.
Q & A
Q. Table 1. Key Spectral Data for Structural Validation
Q. Table 2. Biological Activity of Analogues
| Compound Modification | CA Inhibition Kᵢ (nM) | Anticancer IC₅₀ (µM) | Reference |
|---|---|---|---|
| Parent compound | 12.3 ± 1.2 | 8.9 ± 0.7 | |
| SCH₃ → OCH₃ | 45.6 ± 3.1 | >50 | |
| Hydroxy → Methoxy | 28.9 ± 2.4 | 22.3 ± 1.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
